REACTION_CXSMILES
|
[N-:1]=[C:2]=[O:3].O[CH2:5][CH:6]([CH2:8][OH:9])O>>[N-:1]=[C:2]=[O:3].[CH2:8]1[O:9][CH:6]1[CH3:5].[CH2:8]1[O:9][CH2:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
polyisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
and EO content=95%) was reacted with polymethylene polyphenylisocyanate
|
Name
|
|
Type
|
product
|
Smiles
|
[N-]=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(C)O1
|
Name
|
|
Type
|
product
|
Smiles
|
C1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N-:1]=[C:2]=[O:3].O[CH2:5][CH:6]([CH2:8][OH:9])O>>[N-:1]=[C:2]=[O:3].[CH2:8]1[O:9][CH:6]1[CH3:5].[CH2:8]1[O:9][CH2:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
polyisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
and EO content=95%) was reacted with polymethylene polyphenylisocyanate
|
Name
|
|
Type
|
product
|
Smiles
|
[N-]=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(C)O1
|
Name
|
|
Type
|
product
|
Smiles
|
C1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N-:1]=[C:2]=[O:3].O[CH2:5][CH:6]([CH2:8][OH:9])O>>[N-:1]=[C:2]=[O:3].[CH2:8]1[O:9][CH:6]1[CH3:5].[CH2:8]1[O:9][CH2:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
polyisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
and EO content=95%) was reacted with polymethylene polyphenylisocyanate
|
Name
|
|
Type
|
product
|
Smiles
|
[N-]=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(C)O1
|
Name
|
|
Type
|
product
|
Smiles
|
C1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N-:1]=[C:2]=[O:3].O[CH2:5][CH:6]([CH2:8][OH:9])O>>[N-:1]=[C:2]=[O:3].[CH2:8]1[O:9][CH:6]1[CH3:5].[CH2:8]1[O:9][CH2:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
polyisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
and EO content=95%) was reacted with polymethylene polyphenylisocyanate
|
Name
|
|
Type
|
product
|
Smiles
|
[N-]=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(C)O1
|
Name
|
|
Type
|
product
|
Smiles
|
C1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N-:1]=[C:2]=[O:3].O[CH2:5][CH:6]([CH2:8][OH:9])O>>[N-:1]=[C:2]=[O:3].[CH2:8]1[O:9][CH:6]1[CH3:5].[CH2:8]1[O:9][CH2:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
polyisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
and EO content=95%) was reacted with polymethylene polyphenylisocyanate
|
Name
|
|
Type
|
product
|
Smiles
|
[N-]=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(C)O1
|
Name
|
|
Type
|
product
|
Smiles
|
C1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |